N-[2-(Thiophen-2-yl)ethyl]thian-3-amine
Description
N-[2-(Thiophen-2-yl)ethyl]thian-3-amine (CAS: 1310145-60-8) is a sulfur-containing heterocyclic compound featuring a thian (tetrahydrothiopyran) ring system substituted with an ethylamine side chain bearing a thiophene moiety. This compound is part of a broader class of amine derivatives investigated for applications in medicinal chemistry and materials science due to their unique electronic and steric properties .
Properties
Molecular Formula |
C11H17NS2 |
|---|---|
Molecular Weight |
227.4 g/mol |
IUPAC Name |
N-(2-thiophen-2-ylethyl)thian-3-amine |
InChI |
InChI=1S/C11H17NS2/c1-3-10(9-13-7-1)12-6-5-11-4-2-8-14-11/h2,4,8,10,12H,1,3,5-7,9H2 |
InChI Key |
PAJWTFVEZIHXTK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CSC1)NCCC2=CC=CS2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Thiophen-2-yl)ethyl]thian-3-amine typically involves several steps:
Formation of 2-thiophenecarbaldehyde: This is achieved by reacting thiophene with N,N-dimethylformamide (DMF).
Conversion to 2-thiopheneacetaldehyde: The 2-thiophenecarbaldehyde is then reacted with isopropyl chloroacetate.
Formation of 2-thiopheneacetaldehyde oxime: This intermediate is obtained by reacting 2-thiopheneacetaldehyde with hydroxylamine hydrochloride.
Reduction to 2-thiopheneethylamine: Finally, the oxime is reduced to yield 2-thiopheneethylamine
Industrial Production Methods
Industrial production methods for this compound are similar to the synthetic routes described above but are typically optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-[2-(Thiophen-2-yl)ethyl]thian-3-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other functional groups
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed
Oxidation: Thiophene derivatives with oxidized functional groups.
Reduction: Reduced amine derivatives.
Substitution: Substituted thiophene derivatives
Scientific Research Applications
N-[2-(Thiophen-2-yl)ethyl]thian-3-amine has several scientific research applications:
Chemistry: It is used as a reactant in the synthesis of pyrimidine derivatives and acylguanidines derivatives
Biology: The compound is studied for its potential biological activities, including its use as a ligand in biochemical assays.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used to functionalize multiwall carbon nanotubes (MWCNT), which are important in materials science
Mechanism of Action
The mechanism of action of N-[2-(Thiophen-2-yl)ethyl]thian-3-amine involves its interaction with molecular targets such as enzymes and receptors. The thiophene ring and the ethylamine group play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Ring Size Variation: Thian vs. Thiolan Derivatives
A key structural distinction lies in the sulfur-containing ring system:
- N-[2-(Thiophen-2-yl)ethyl]thiolan-3-amine (CAS: 19457-17-1): This analog replaces the six-membered thian ring with a five-membered thiolan (tetrahydrothiophene) ring. Supplier data indicate similar synthetic accessibility for both compounds .
Table 1: Comparison of Ring Systems
| Compound | Ring System | Ring Size | Key Feature |
|---|---|---|---|
| N-[2-(Thiophen-2-yl)ethyl]thian-3-amine | Thian | 6-membered | Conformational flexibility |
| N-[2-(Thiophen-2-yl)ethyl]thiolan-3-amine | Thiolan | 5-membered | Increased rigidity |
Substituent Variations: Thiophene Positioning and Additional Moieties
- 2-(Thiophen-2-yl)ethylamine (CAS: 1019631-80-1): This compound features dual thiophene groups (2-yl and 3-yl positions). The electronic effects of sulfur atoms in different positions may modulate solubility and reactivity. For instance, the 3-yl thiophene substituent could sterically hinder interactions compared to the 2-yl position .
- N-[4-(Diethylamino)phenyl]-2-[2-(thiophen-2-yl)ethyl]furan-3-carboxamide: Incorporates a furan ring (oxygen analog of thiophene) and a carboxamide group.
Table 2: Substituent Effects on Properties
| Compound | Substituent Features | Electronic Profile |
|---|---|---|
| This compound | Single thiophen-2-yl group | Moderate electron donation |
| 2-(Thiophen-2-yl)ethylamine | Dual thiophene groups (2-yl, 3-yl) | Enhanced π-stacking potential |
| N-[4-(Diethylamino)phenyl]-2-[2-(thiophen-2-yl)ethyl]furan-3-carboxamide | Furan ring, carboxamide | Reduced electron density |
Biological Activity
N-[2-(Thiophen-2-yl)ethyl]thian-3-amine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of thiophene derivatives with thioether compounds. The structural formula can be represented as follows:
The presence of the thiophene ring and the thian structure is crucial for its biological activity, as these heterocyclic components often contribute to pharmacological properties.
Biological Activity Overview
The biological activity of this compound has been evaluated through various in vitro assays, focusing primarily on its anticancer, antimicrobial, and antioxidant properties.
1. Anticancer Activity
Several studies have demonstrated the anticancer potential of thiophene derivatives. For instance, compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5 | MCF-7 | 1.3 ± 0.172 |
| 6 | PC-3 | 19.9 ± 0.285 |
| 8a | SF-268 | 1.2 ± 0.0785 |
These results indicate that certain derivatives can inhibit cell growth effectively, suggesting a promising avenue for further investigation in cancer therapy .
2. Antimicrobial Activity
The antimicrobial efficacy of this compound has also been assessed. In vitro studies revealed its effectiveness against a range of pathogens, with minimum inhibitory concentration (MIC) values indicating potent antibacterial properties:
| Compound | Pathogen | MIC (µg/mL) |
|---|---|---|
| 7b | Staphylococcus aureus | 0.22 |
| 10 | Escherichia coli | 0.25 |
These findings highlight the compound's potential as a therapeutic agent against bacterial infections .
3. Antioxidant Activity
The antioxidant capacity of this compound was evaluated using the DPPH radical scavenging assay, which measures the ability to neutralize free radicals:
| Compound | DPPH Scavenging Activity (%) |
|---|---|
| 5 | 78% |
| 6 | 65% |
This suggests that the compound may protect cells from oxidative stress, contributing to its overall therapeutic profile .
Case Studies and Research Findings
Case Study: Anticancer Properties
A study involving a series of thieno[2,3-b]thiophene derivatives reported that this compound analogs exhibited significant inhibition of tumor cell proliferation in vitro. The mechanism was attributed to apoptosis induction and cell cycle arrest in cancer cells .
Research Findings: Structure–Activity Relationship (SAR)
Research has indicated that modifications in the thiophene ring or thian structure can significantly impact biological activity. For example, substituents on the thiophene ring have been shown to enhance anticancer potency and selectivity against specific cancer types .
Q & A
Q. Basic
- Flash chromatography : Silica gel (230–400 mesh) with gradient elution (hexane:EtOAc).
- HPLC : C18 columns with acetonitrile/water mobile phases (≥98% purity) .
Advanced: Scaling-Up Challenges
Pilot-scale purification employs simulated moving bed (SMB) chromatography to maintain resolution while reducing solvent use. Purity is validated via DSC for polymorph screening .
How is the compound utilized in material science applications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
